molecular formula C7H12O3 B1582343 Methyl 2,2-dimethylacetoacetate CAS No. 38923-57-8

Methyl 2,2-dimethylacetoacetate

Cat. No.: B1582343
CAS No.: 38923-57-8
M. Wt: 144.17 g/mol
InChI Key: LVSDLZIEHYYLTC-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethylacetoacetate is an organic compound with the molecular formula C7H12O3. It is a colorless liquid that is insoluble in water and has a boiling point of 72-74°C at 15 mmHg . This compound is widely used as a building block in organic synthesis due to its versatile reactivity.

Mechanism of Action

Target of Action

Methyl 2,2-dimethylacetoacetate is an essential organic reagent that is used as a building block for the synthesis of many organic compounds . The primary targets of this compound are the molecules that it reacts with during these synthesis processes.

Mode of Action

The mode of action of this compound involves its interaction with other molecules in chemical reactions. It can participate in various types of reactions, such as condensation, substitution, or addition reactions, depending on the specific synthesis process .

Biochemical Pathways

This compound can be involved in several biochemical pathways, depending on the specific compounds it is synthesizing. For example, it can be used to synthesize 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid, 2,2-Dimethylmalonamide, and 2,2-Dimethylbut-3-ynoic acid . The downstream effects of these pathways depend on the specific roles of the synthesized compounds in biological systems.

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . Its bioavailability would depend on factors such as the route of administration and the presence of other compounds.

Result of Action

The result of the action of this compound is the synthesis of the target organic compounds. These compounds can have various molecular and cellular effects, depending on their specific chemical structures and functions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the temperature and pH can affect the rate and direction of the chemical reactions it participates in. Additionally, the presence of other compounds can also influence its reactivity .

Biochemical Analysis

Biochemical Properties

Methyl 2,2-dimethylacetoacetate plays a significant role in biochemical reactions, particularly in the synthesis of pyrimidine derivatives . It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for esterases, which hydrolyze the ester bond to produce 2,2-dimethylacetoacetic acid. This interaction is crucial for its role in metabolic pathways and biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature , but it may degrade under certain conditions, such as exposure to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell growth and differentiation.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2-dimethylacetoacetate can be synthesized through various methods. One common method involves the esterification of 2,2-dimethylacetoacetic acid with methanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethylacetoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Methyl acetoacetate
  • Ethyl acetoacetate
  • Methyl 2,2-dimethyl-3-oxobutanoate

Uniqueness

Methyl 2,2-dimethylacetoacetate is unique due to its branched structure, which imparts different reactivity compared to its linear counterparts. This structural difference allows for the synthesis of distinct compounds that may not be accessible through other esters .

Properties

IUPAC Name

methyl 2,2-dimethyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(8)7(2,3)6(9)10-4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSDLZIEHYYLTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192211
Record name Methyl 2,2-dimethylacetoacetate
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38923-57-8
Record name Butanoic acid, 2,2-dimethyl-3-oxo-, methyl ester
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Record name Methyl 2,2-dimethylacetoacetate
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Record name Methyl 2,2-dimethylacetoacetate
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Record name Methyl 2,2-dimethylacetoacetate
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Record name Methyl 2,2-dimethylacetoacetate
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Synthesis routes and methods

Procedure details

To a mixture of 20.86 g of 20 mesh zinc metal, 165 ml of 120:210 by volumes ether:benzene and 0.05 g of mercuric chloride was added a few drops of a solution of 26.64 g of methyl alpha-bromoisobutyrate and 18.72 g of acetic anhydride followed by brief heating with a heat gun to initiate the reaction. The remaining solution was added slowly at reflux. After addition was complete, the mixture was refluxed for 21/2 hrs, cooled, poured over 12 ml concentrated HCl mixed with ice, and extracted with ether. The combined extract was washed with water, dried (MgSO4) and stripped to give 23.15 g of a yellow oil. Distillation yielded 15.41 g of the desired product as a colorless oil, b.p. 32° C. (1 mm Hg).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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